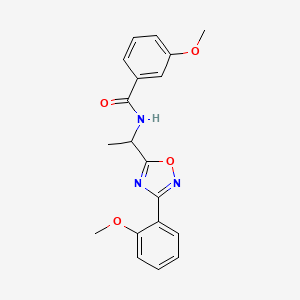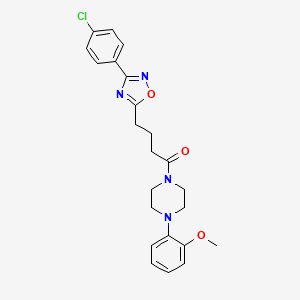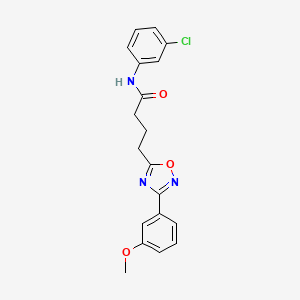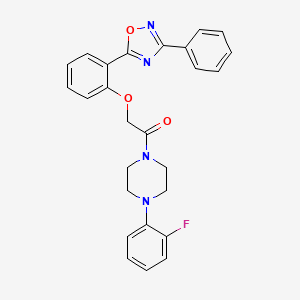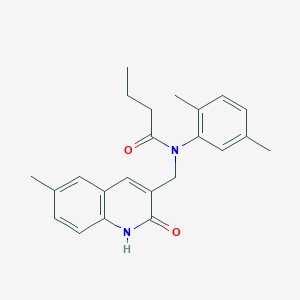
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMQD has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been found to be non-toxic to normal cells, which is important for its potential therapeutic applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. One area of research could focus on optimizing its therapeutic potential by elucidating its mechanism of action and identifying specific signaling pathways that it targets. Another area of research could focus on developing new derivatives of this compound that have improved potency and selectivity for specific types of cancer. Finally, research could also focus on testing the efficacy of this compound in animal models of cancer and inflammation to further evaluate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-8-methylquinoline with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-18(2)23(14-17)28(26(30)20-9-5-4-6-10-20)16-22-15-21-11-7-8-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCWMMFFPKKHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

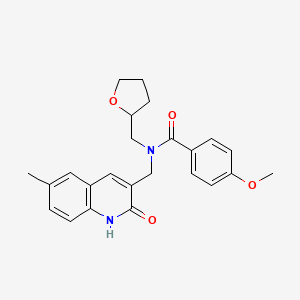
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

